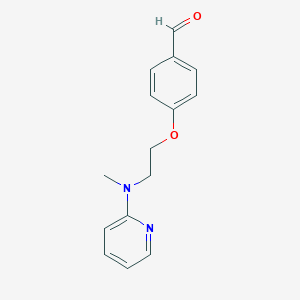

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Descripción general

Descripción

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is an organic compound with the chemical formula C15H16N2O2. It is known for its applications in medicinal chemistry and is often used as an intermediate in the synthesis of various pharmaceuticals . The compound appears as a colorless or pale yellow crystalline powder and is soluble in chloroform, dichloromethane, and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde can be achieved through a multi-step process:

Step 1: React methyl-2-pyridinamine with 2-chloroacetic anhydride at a low temperature to form methyl-2-pyridinyl acetate.

Step 2: React methyl-2-pyridinyl acetate with catechol to produce this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium hydride and alkyl halides are often used in substitution reactions.

Major Products

Oxidation: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid.

Reduction: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways that control cell proliferation and apoptosis .

2. Drug Development

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and other diseases. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold for drug design .

Organic Synthesis

1. Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with various aldehydes or nitriles under specific conditions. Improved methods have been developed to enhance yield and purity, such as using dimethylformamide as a solvent and sodium hydride as a base .

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Reaction with 4-fluorobenzaldehyde | 48% | Room temperature, DMF |

| Reaction with 4-fluorobenzonitrile | 72% | 80°C, DMF |

Biological Studies

1. Enzyme Interaction Studies

The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules. This property aids in understanding the biochemical pathways involved in disease processes .

2. Pharmacological Research

Given its potential therapeutic applications, pharmacological studies focus on the compound's efficacy and safety profiles. Investigations often include in vitro assays to assess cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Case Study on Anticancer Properties : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

- Synthesis Efficiency Improvement : Research focused on optimizing synthetic routes revealed that using microwave-assisted synthesis significantly reduced reaction times while increasing yields compared to traditional heating methods .

Mecanismo De Acción

The mechanism of action of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling.

Pathways Involved: By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of diabetes.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid: An oxidized derivative with similar applications in medicinal chemistry.

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol: A reduced derivative used in various chemical syntheses.

2-Hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde: A related compound used as a fluorescent chemosensor.

Uniqueness

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is unique due to its dual functionality as both an intermediate in pharmaceutical synthesis and a potential therapeutic agent. Its ability to interact with specific molecular targets like PTP1B sets it apart from other similar compounds.

Actividad Biológica

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a compound with significant biological activity, primarily known for its role in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug rosiglitazone. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Target Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B)

The primary biological target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of PTP1B leads to enhanced insulin signaling, which is crucial for glucose metabolism and homeostasis. This compound's interaction with PTP1B results in improved insulin sensitivity and glycemic control, making it a valuable candidate in diabetes management .

Antidiabetic Activity

The compound is notably involved in the synthesis of rosiglitazone, an oral antidiabetic agent that acts primarily by increasing insulin sensitivity. Studies have demonstrated that derivatives of this compound exhibit significant anti-hyperglycemic effects comparable to established medications like pioglitazone .

Antimicrobial Activity

Research indicates that compounds related to this compound possess antimicrobial properties. Analogous pyridine compounds have shown activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

This compound has also been investigated for its antiproliferative effects on various cancer cell lines. Derivatives have displayed significant inhibition of cell proliferation, particularly in human cancer cells, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Case Study: Antidiabetic Efficacy

In a study evaluating the efficacy of this compound derivatives, researchers found that certain analogs demonstrated IC50 values comparable to those of standard antidiabetic drugs. These findings suggest that modifications to the chemical structure can enhance biological activity and therapeutic potential .

Case Study: Antimicrobial Properties

A series of pyridine-based compounds were tested for their antimicrobial activity against various strains. The results indicated that compounds with longer alkyl chains exhibited superior antibacterial properties, highlighting the importance of structural variations in enhancing bioactivity .

Propiedades

IUPAC Name |

4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-17(15-4-2-3-9-16-15)10-11-19-14-7-5-13(12-18)6-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMKJZNBTRONBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439686 | |

| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122321-03-3 | |

| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde in Rosiglitazone synthesis?

A: 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde serves as a crucial intermediate in the multi-step synthesis of Rosiglitazone. [, , ] This compound undergoes a condensation reaction with 2,4-thiazolidinedione, followed by reduction, to yield Rosiglitazone. [] Various synthetic routes utilize this intermediate, often starting from 2-chloropyridine or 2-bromopyridine. []

Q2: What are the advantages of using 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material for Rosiglitazone synthesis?

A2: Utilizing 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material offers several advantages:

- Improved reaction conditions: The reaction conditions for synthesizing Rosiglitazone from this intermediate are generally mild, contributing to a safer and more controlled synthesis. [, ]

- Simplified purification: The use of this intermediate can simplify the purification process compared to other synthetic routes. []

- Higher yield: The overall yield of Rosiglitazone is significantly improved when using this synthetic pathway, reaching up to 36.2% in some cases. []

Q3: What research is being done to optimize the synthesis of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde itself?

A: Researchers are actively exploring methods to improve the synthesis of this key intermediate. One study focused on optimizing the catalytic hydrogenation reaction system used in its production. [] Other research focuses on simplifying the reaction and purification steps, including using alternative solvents and reagents. [] These efforts aim to make the production of Rosiglitazone more efficient, cost-effective, and environmentally friendly.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.